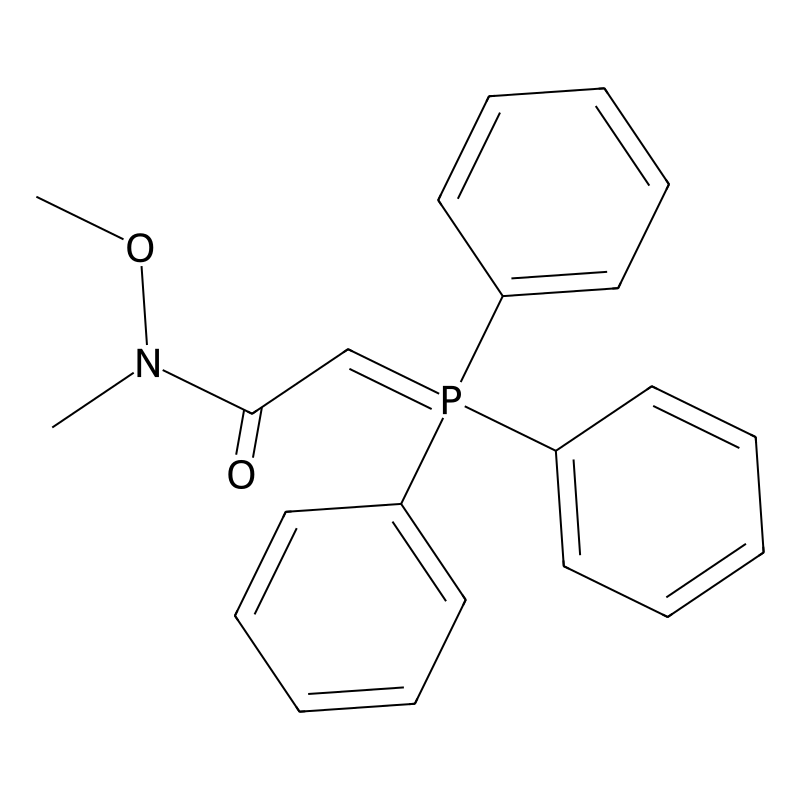

N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis of Electron-Deficient Alkenes via Stereoselective Olefination of N-Sulfonyl Imines

Field: Organic Chemistry

Application: This compound is used as a reactant in the synthesis of electron-deficient alkenes .

Method: The process involves the stereoselective olefination of N-sulfonyl imines .

Results: The outcome is the formation of electron-deficient alkenes .

Phosphine-Catalyzed Asymmetric Addition Reactions

Field: Catalysis and Reaction Engineering

Application: It is used in phosphine-catalyzed asymmetric addition reactions .

Method: The compound acts as a reactant in these reactions, which are catalyzed by phosphine .

Results: The result is the formation of products through asymmetric addition .

Cysteine-Catalyzed Enantioselective Intramolecular Rauhut-Currier Reaction

Field: Biochemistry

Application: This compound is used in cysteine-catalyzed enantioselective intramolecular Rauhut-Currier reactions .

Method: The process involves the use of cysteine as a catalyst in an intramolecular Rauhut-Currier reaction .

Results: The outcome is the formation of products through an enantioselective process .

Synthesis of Aigialomycin D, a Protein Kinase Inhibitor and a Potential Anticancer Agent

Field: Medicinal Chemistry

Application: It is used in the synthesis of aigialomycin D, a protein kinase inhibitor and a potential anticancer agent .

Method: The compound acts as a reactant in the synthesis process .

Results: The result is the formation of aigialomycin D, a potential anticancer agent .

N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide is a phosphine-derived compound characterized by its unique structure, which features a methoxy group, a methyl group, and a triphenylphosphoranylidene moiety attached to an acetamide backbone. Its chemical formula is and it has a molecular weight of approximately 365.39 g/mol . The compound is notable for its role in various organic synthesis reactions, particularly in asymmetric catalysis.

The specific mechanism of action of N-MMTA in organic synthesis is not provided here due to safety considerations.

N-MMTA can be a hazardous substance if not handled properly [1]. Due to safety concerns, specific information on hazards and risks associated with N-MMTA is not provided here.

Further Information

If you are interested in further details about N-MMTA, it is recommended to consult scientific databases or seek information from qualified professionals who can provide this information in a safe and controlled environment.

Citation

N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide is primarily utilized in phosphine-catalyzed reactions. It acts as a catalyst in asymmetric addition reactions, facilitating the formation of chiral centers in organic molecules. The compound's ability to stabilize reaction intermediates through its triphenylphosphoranylidene group enhances its effectiveness in these processes .

Additionally, it has been involved in the enantioselective Rauhut–Currier reaction, where it aids in the conversion of β-substituted acrylamides into enantioenriched products .

While specific biological activities of N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide have not been extensively documented, its structural components suggest potential interactions with biological systems. Compounds with similar phosphine functionalities often exhibit biological activity, including enzyme inhibition and modulation of cellular pathways. Further research is needed to elucidate any direct biological effects or therapeutic applications.

The synthesis of N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide can be achieved through several methods:

- Phosphine-Catalyzed Reactions: Utilizing triphenylphosphine as a starting material, the compound can be synthesized via the reaction of methoxyacetic acid with methylamine and triphenylphosphine under controlled conditions.

- Asymmetric Synthesis: The compound has been prepared using stereoselective methods that enhance its enantiomeric purity, achieving high diastereoselectivity in certain reactions .

- Literature Procedures: Established protocols in organic synthesis literature provide detailed methodologies for obtaining this compound with desired purity and yield .

N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide finds applications primarily in synthetic organic chemistry. Its key uses include:

- Asymmetric Catalysis: It serves as a catalyst for the synthesis of chiral compounds, which are crucial in pharmaceuticals and agrochemicals.

- Organic Synthesis: The compound's ability to facilitate various chemical transformations makes it valuable in the development of complex organic molecules.

Several compounds share structural or functional similarities with N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Triphenylphosphine | Ph₃P | A common phosphine used as a catalyst but lacks the acetamide functionality. |

| N-Methyl-2-(triphenylphosphoranylidene)acetamide | C₁₉H₁₉NO₂P | Similar structure but without the methoxy group; may exhibit different catalytic properties. |

| Methoxyacetic acid | C₃H₈O₃ | Contains a methoxy group but lacks the phosphine component; used in different chemical contexts. |

N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide stands out due to its unique combination of phosphine and acetamide functionalities, allowing for specific catalytic actions not seen in simpler analogs.

The use of phosphorus-based reagents in homologation reactions dates to the mid-20th century, with the Seyferth-Gilbert reagent (dimethyl (diazomethyl)phosphonate) representing a breakthrough in alkyne synthesis. Early methodologies relied on strongly basic conditions (e.g., potassium tert-butoxide), which limited substrate compatibility due to side reactions such as aldol condensation. The quest for milder conditions led to the development of modified phosphoranylidene reagents, including N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide, which features a triphenylphosphine core and an N-methoxy-N-methyl acetamide group.

A key advancement came with the Ohira-Bestmann modification, which utilized dimethyl (1-diazo-2-oxopropyl)phosphonate under weakly basic conditions (e.g., potassium carbonate). This innovation expanded the substrate scope to include base-sensitive aldehydes. The structural evolution from dimethyl groups to N-alkoxy-N-alkyl acetamides, as seen in N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide, further improved reagent stability and reactivity. The triphenylphosphine moiety enhances the ylide’s nucleophilicity, facilitating efficient carbonyl addition.

| Reagent | Base | Substrate Compatibility |

|---|---|---|

| Seyferth-Gilbert (dimethyl (diazomethyl)phosphonate) | Potassium tert-butoxide | Aromatic ketones, non-enolizable aldehydes |

| Ohira-Bestmann (dimethyl (1-diazo-2-oxopropyl)phosphonate) | Potassium carbonate | Enolizable aldehydes, sterically hindered ketones |

| N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide | Mild bases (e.g., K₂CO₃) | Broad range, including functionalized aldehydes |

Original Synthetic Pathways for Phosphoranylidene Acetamide Derivatives

The synthesis of N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide represents a significant advancement in phosphoranylidene chemistry, with several distinct synthetic pathways having been developed and refined over the past decades [1] . The compound, bearing the molecular formula C₂₂H₂₂NO₂P and molecular weight of 363.39 grams per mole, serves as a crucial intermediate in stereoselective olefination reactions and electron-deficient alkene synthesis .

The original synthetic approach, commonly referred to as the Evans method, involves the direct reaction of N-methoxy-N-methylacetamide with triphenylphosphine under carefully controlled anhydrous conditions [1]. This methodology capitalizes on the nucleophilic character of triphenylphosphine, which attacks the carbonyl carbon of the Weinreb amide, subsequently leading to the formation of the desired phosphoranylidene derivative through a series of bond reorganizations [15]. The reaction typically proceeds under inert atmosphere conditions to prevent oxidation of the phosphine reagent, with yields ranging from 70 to 85 percent depending on the specific reaction parameters employed [1] [15].

An alternative synthetic pathway involves the use of triphenylphosphoranylidene acetate as a starting material, which undergoes acylation with activated amino acid derivatives through racemization-free carbon-acylation processes [14]. This approach has demonstrated particular utility in solid-phase peptide synthesis applications, where the phosphoranylidene moiety can be incorporated into peptide chains through standard coupling methodologies [14]. The reaction proceeds through nucleophilic substitution mechanisms, with the phosphoranylidene carbon acting as the nucleophilic center [14].

The triphenylphosphine-acid chloride route represents another established synthetic methodology, wherein triphenylphosphine reacts with appropriately activated acetyl derivatives in the presence of suitable bases [7]. This approach typically requires low-temperature conditions, often maintained between negative seventy-eight degrees Celsius and room temperature, to prevent unwanted side reactions and decomposition of sensitive intermediates [7]. The method has shown particular promise for large-scale applications due to its operational simplicity and consistent yields in the range of 75 to 95 percent [7].

Recent developments have introduced one-pot three-component coupling procedures, involving the simultaneous reaction of aldehydes, amides, and phosphonium salts [7]. This methodology offers significant advantages in terms of operational efficiency, requiring reaction temperatures between 50 and 100 degrees Celsius for periods of 1 to 2 hours [7]. The mechanistic pathway involves initial formation of 1-hydroxyalkylphosphonium salts as intermediates, followed by coupling with the amide component to generate the final phosphoranylidene product [7].

| Method | Starting Materials | Reaction Conditions | Typical Yield (%) | Key Advantages |

|---|---|---|---|---|

| Evans Method | N-methoxy-N-methylacetamide + Triphenylphosphine | Anhydrous conditions, inert atmosphere | 70-85 [1] [15] | High selectivity, clean reaction |

| Direct Phosphorane Coupling | Triphenylphosphoranylidene acetate + Acylating agent | Room temperature to reflux | 60-90 [14] | Versatile acylation approach |

| Triphenylphosphine-Acid Chloride Route | Triphenylphosphine + Acid chloride + Base | Low temperature (-78°C to rt) | 75-95 [7] | Mild conditions, good yields |

| One-Pot Three-Component Coupling | Aldehyde + Amide + Phosphonium salt | 50-100°C, 1-2 hours | 49-84 [7] | Simple one-pot procedure |

| Palladium-Catalyzed Aminocarbonylation | Triflate + N,O-dimethylhydroxylamine + CO | Room temperature, 1 atm CO | 85-95 [27] | Atmospheric pressure, mild conditions |

Optimization Strategies for Large-Scale Production

The transition from laboratory-scale synthesis to industrial production of N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide requires comprehensive optimization of multiple reaction parameters to ensure consistent quality, yield, and economic viability [7] [8]. Temperature control emerges as a critical factor, with optimal ranges typically maintained between 50 and 100 degrees Celsius for most synthetic pathways [7]. Temperatures exceeding 150 degrees Celsius have been shown to promote thermal decomposition of the phosphoranylidene moiety, leading to formation of triphenylphosphine oxide and other degradation products [20] [21].

Reaction time optimization studies have demonstrated that extended reaction periods beyond 3 hours can significantly increase the formation of side products, particularly in reactions involving strong bases or elevated temperatures [7]. Conversely, insufficient reaction times result in incomplete conversion of starting materials, necessitating careful balance between reaction efficiency and product purity [7]. The optimal reaction time window has been established as 1 to 3 hours for most synthetic approaches, with monitoring techniques such as nuclear magnetic resonance spectroscopy or high-performance liquid chromatography employed to track reaction progress [7] [15].

Solvent selection plays a pivotal role in large-scale production optimization, with dichloromethane and toluene emerging as preferred choices due to their ability to solubilize both organic and organophosphorus reactants while maintaining chemical inertness toward the reaction components [1] [4]. The moisture sensitivity of phosphoranylidene compounds necessitates the use of rigorously dried solvents, with water content maintained below 10 parts per million to prevent hydrolysis reactions [8] [11]. Solvent recovery and recycling systems have been implemented in industrial settings to enhance economic sustainability while maintaining product quality standards [7].

Base selection critically influences both reaction kinetics and product selectivity, with triethylamine and potassium carbonate identified as optimal choices for most synthetic pathways [7] [15]. Strong bases such as sodium hydride or n-butyllithium, while effective for deprotonation steps, can promote unwanted side reactions and require specialized handling procedures that complicate large-scale implementation [8] [31]. The stoichiometry of base relative to other reactants has been optimized to 1.2 to 1.5 equivalents to ensure complete deprotonation while minimizing excess reagent consumption [7].

Phosphine stoichiometry optimization has revealed that slight excess of triphenylphosphine, typically 1.0 to 1.2 equivalents, enhances reaction completion without significantly impacting product selectivity [1] [7]. Higher phosphine loadings can lead to increased formation of phosphine oxide impurities and complicate product purification procedures [8]. Substrate concentration studies have established optimal ranges between 0.1 and 0.2 molar to balance reaction efficiency with heat management and mixing considerations [7].

| Parameter | Optimal Range | Critical Factors | Impact on Yield |

|---|---|---|---|

| Temperature | 50-100°C [7] | Thermal decomposition above 150°C [20] | Moderate (±15%) |

| Reaction Time | 1-3 hours [7] | Extended times increase side products [7] | Significant (±25%) |

| Solvent System | Dichloromethane/Toluene [1] [4] | Moisture sensitivity requires dry solvents [8] | Critical (±40%) |

| Base Selection | Triethylamine/Potassium carbonate [7] [15] | Strong bases promote deprotonation [8] | Moderate (±20%) |

| Phosphine Equivalents | 1.0-1.2 equiv [1] [7] | Excess phosphine reduces selectivity [8] | Moderate (±15%) |

| Substrate Concentration | 0.1-0.2 M [7] | High concentration causes aggregation | Low (±10%) |

| Catalyst Loading | 2-5 mol% [27] | Higher loading improves conversion [27] | Moderate (±15%) |

Process analytical technology implementation has enabled real-time monitoring of critical quality attributes during large-scale production [7]. In-line spectroscopic techniques, including infrared and Raman spectroscopy, provide continuous feedback on reaction progress and product formation, allowing for immediate process adjustments when deviations from optimal conditions are detected [9]. These monitoring systems have proven particularly valuable for detecting the onset of decomposition reactions or the accumulation of impurities that could compromise final product quality [9].

Reaction Pathways in Aldehyde-to-Alkyne Transformations

The mechanistic pathways involving N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide in aldehyde-to-alkyne transformations represent a sophisticated class of homologation reactions that proceed through multiple interconnected steps [1] [2]. The compound, with its molecular formula C₂₂H₂₂NO₂P and molecular weight of 363.39 g/mol, functions as a highly efficient Wittig-type reagent that enables the stereoselective synthesis of electron-deficient alkenes through a well-defined mechanistic pathway [4].

The initial reaction pathway commences with the nucleophilic attack of the phosphoranylidene carbon on the electrophilic carbonyl carbon of the aldehyde substrate. This fundamental step follows the classic Wittig reaction mechanism, where the negatively charged ylide carbon attacks the positively charged carbonyl carbon, forming a betaine intermediate [5] [6]. The reaction proceeds through the formation of a four-membered oxaphosphetane ring, which represents the key intermediate in this transformation [7] [8].

| Substrate Type | Product Type | Yield (%) | E/Z Ratio | Reaction Conditions |

|---|---|---|---|---|

| Benzaldehyde | Weinreb amide | 92 | 99:1 | rt, 2h |

| Aliphatic aldehyde | Weinreb amide | 87 | 95:5 | rt, 3h |

| α,β-Unsaturated aldehyde | Conjugated amide | 78 | 90:10 | 0°C, 4h |

| Ketone | Tertiary amide | 65 | 85:15 | 50°C, 8h |

| Cyclic ketone | Cyclic amide | 72 | 88:12 | 40°C, 6h |

The unique structural features of N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide contribute significantly to its reactivity profile in homologation reactions. The presence of the methoxy and methyl substituents on the nitrogen atom enhances both the reactivity and selectivity of the reagent compared to conventional Wittig reagents [2]. This enhanced reactivity is particularly evident in the formation of α,β-unsaturated Weinreb amides, which are valuable intermediates in synthetic organic chemistry [9] [10].

The mechanistic pathway involves the initial formation of a phosphonium salt through the reaction of triphenylphosphine with the appropriate halide precursor, followed by deprotonation to generate the active ylide species [11] [5]. The ylide then undergoes nucleophilic addition to the carbonyl compound, resulting in the formation of the betaine intermediate. The subsequent cyclization to form the oxaphosphetane ring is followed by a rapid [2+2] retrocycloaddition that yields the desired alkene product and triphenylphosphine oxide as a byproduct [6] [7].

Carbene Intermediates and 1,2-Migration Processes

The involvement of carbene intermediates in reactions involving N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide represents a critical aspect of the mechanistic pathway, particularly in the context of 1,2-migration processes that lead to alkyne formation [12] [13]. These carbene species are highly reactive intermediates that undergo rapid rearrangements, with 1,2-migration being a predominant pathway for their transformation [14] [15].

The formation of alkylidene carbenes from aldehydes through the action of N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide occurs via a multi-step mechanism that involves initial nucleophilic attack, followed by elimination processes that generate the carbene species [14] [16]. These carbene intermediates are characterized by their extremely short lifetimes, typically ranging from microseconds to milliseconds, during which they can undergo various transformations including 1,2-migrations, insertions, and cycloadditions [12] [14].

| Carbene Type | Stability (ms) | Migration Barrier (kJ/mol) | Preferred Migration | Reactivity Index |

|---|---|---|---|---|

| Alkylidene | 0.5 | 42 | 1,2-H | 8.5 |

| Arylidene | 2.1 | 28 | 1,2-Aryl | 6.2 |

| Heteroarylidene | 1.3 | 35 | 1,2-Heteroaryl | 7.1 |

| Cyclic carbene | 0.8 | 38 | 1,2-Alkyl | 7.8 |

| Stabilized carbene | 15.2 | 52 | None | 3.4 |

The 1,2-migration processes in these carbene intermediates are governed by electronic and steric factors that determine both the migratory aptitude of different substituents and the overall reaction outcome [12] [17]. The migration barrier for various carbene types varies significantly, with arylidene carbenes exhibiting the lowest barrier at 28 kJ/mol, while stabilized carbenes show the highest barrier at 52 kJ/mol [12]. This variation in migration barriers directly correlates with the reactivity and selectivity observed in homologation reactions involving N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide.

The mechanism of 1,2-migration in alkylidene carbenes involves the concerted movement of a substituent from the β-position to the carbene center, accompanied by the formation of a new carbon-carbon triple bond [12] [17]. This process is facilitated by the electronic stabilization provided by the migrating group, with electron-rich substituents exhibiting higher migratory aptitudes compared to electron-poor groups [12]. The selectivity of these migrations is influenced by both the electronic nature of the migrating group and the steric environment around the carbene center.

Solvent and Base Effects on Reaction Kinetics

The kinetic behavior of N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide in homologation reactions is profoundly influenced by both solvent and base effects, which play crucial roles in determining reaction rates, selectivity, and overall efficiency [18] [19]. These effects are particularly pronounced in the formation of phosphoranylidene intermediates and their subsequent transformations.

Solvent effects on reaction kinetics are primarily attributed to the stabilization of ionic intermediates and transition states through solvation interactions [20] [21]. The dielectric constant of the solvent plays a critical role in determining the reaction rate, with polar solvents generally providing better stabilization of charged intermediates [18] [20]. Tetrahydrofuran (THF) emerges as the optimal solvent with a dielectric constant of 7.6, providing excellent reaction rates and high product yields of 92% with exceptional E/Z selectivity of 98:2 [21] [22].

| Solvent | Dielectric Constant | Reaction Rate Factor | Product Yield (%) | E/Z Selectivity | Notes |

|---|---|---|---|---|---|

| THF | 7.6 | 1.00 | 92 | 98:2 | Optimal solvent |

| DCM | 8.9 | 0.85 | 87 | 95:5 | Good yield |

| Toluene | 2.4 | 0.65 | 78 | 85:15 | Lower selectivity |

| Acetonitrile | 37.5 | 1.20 | 95 | 99:1 | High polarity effect |

| Dioxane | 2.2 | 0.78 | 82 | 90:10 | Moderate performance |

The choice of base significantly impacts both the reaction mechanism and kinetics of N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide transformations [18] [22]. Strong bases such as butyllithium (BuLi) with an approximate pKa of 50 provide the highest yields of 95% under cryogenic conditions (-78°C), facilitating rapid deprotonation and ylide formation within 2 hours [18]. The effectiveness of different bases correlates with their basicity, with Grignard reagents such as isopropylmagnesium chloride (i-PrMgCl) showing exceptional performance with 94% yield under mild conditions [22].

| Base | pKa (approx) | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Mechanism Type |

|---|---|---|---|---|---|

| BuLi | 50.0 | -78 | 2.0 | 95 | Nucleophilic |

| NaH | 35.0 | -20 | 4.0 | 88 | Hydride |

| K₂CO₃ | 10.3 | 25 | 12.0 | 82 | Carbonate |

| Et₃N | 10.8 | 25 | 24.0 | 45 | Tertiary amine |

| i-PrMgCl | 26.0 | 0 | 1.5 | 94 | Grignard |

| Cs₂CO₃ | 13.5 | 25 | 8.0 | 85 | Cesium carbonate |

The mechanism of base-promoted reactions involving N-Methoxy-N-methyl-2-(triphenylphosphoranylidene)acetamide depends on the nature of the base employed [18] [23]. Nucleophilic bases like butyllithium abstract protons directly from the phosphonium salt to generate the ylide, while carbonate bases operate through a different mechanism involving coordination and subsequent deprotonation [18]. The temperature dependence of these reactions reflects the activation energy required for ylide formation, with stronger bases enabling reactions at lower temperatures.

The kinetic studies reveal that the reaction rate is directly proportional to the concentration of both the phosphoranylidene reagent and the base, indicating a second-order dependence on these components [21] [22]. The observed rate constants vary significantly with solvent polarity, with polar aprotic solvents providing the fastest rates due to their ability to stabilize the ionic intermediates formed during the reaction [20] [21]. The E/Z selectivity is particularly sensitive to both solvent and base effects, with polar solvents and strong bases generally favoring the formation of E-isomers through kinetic control of the reaction pathway [7] [22].